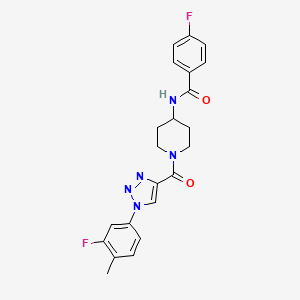
4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H21F2N5O2 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring, a piperidine moiety, and a benzamide group. The molecular formula is C20H22F2N6O, with a molecular weight of approximately 396.43 g/mol. The presence of fluorine atoms suggests enhanced lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on related triazole derivatives showed promising activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi. For instance, derivatives demonstrated IC50 values ranging from 0.21 µM to 22.79 µM against trypomastigotes and intracellular amastigotes, respectively .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, a related study highlighted that triazole hybrids exhibited IC50 values as low as 0.23 µM against specific cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : Its structural features suggest potential interactions with various receptors, which could modulate signaling pathways critical for cellular function.
Study on Antitubercular Activity
In a recent study focused on similar benzamide derivatives, several compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential for further development .
Cytotoxicity Assessment
Cytotoxicity studies conducted on HEK-293 cells revealed that the most active compounds derived from similar structures were non-toxic at effective concentrations. This suggests a favorable therapeutic index for further clinical exploration .
Data Table: Biological Activity Overview
科学研究应用
Pharmacological Studies
The compound has been evaluated for its anti-tubercular activity . Research indicates that derivatives with similar triazole frameworks exhibit significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This suggests strong potential for developing new treatments for tuberculosis .
Anticancer Activity
In the quest for new anticancer agents, compounds incorporating triazole structures have shown promise. The incorporation of the triazole moiety in the compound may enhance its ability to interact with various cellular pathways involved in tumor growth and metastasis. Preliminary studies suggest that structural modifications can lead to improved efficacy against cancer cell lines .
Biochemical Pathway Modulation
The compound's ability to interact with enzymes and receptors makes it a candidate for studies focused on biochemical pathways related to disease mechanisms. Its design allows it to potentially influence multiple pathways, which could be beneficial in understanding complex diseases such as cancer and bacterial infections .
Case Studies and Research Findings
属性
IUPAC Name |
4-fluoro-N-[1-[1-(3-fluoro-4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2/c1-14-2-7-18(12-19(14)24)29-13-20(26-27-29)22(31)28-10-8-17(9-11-28)25-21(30)15-3-5-16(23)6-4-15/h2-7,12-13,17H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAGRDNICUQBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













